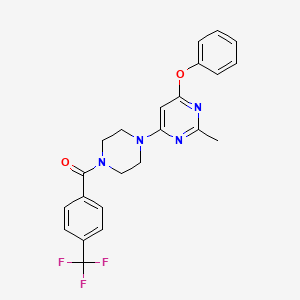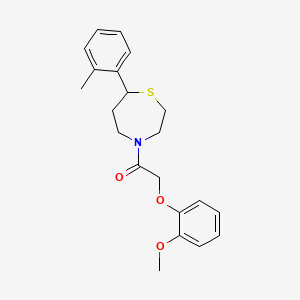![molecular formula C21H26FN5O2S B2571051 N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899992-94-0](/img/structure/B2571051.png)
N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26FN5O2S and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Compounds with structural motifs similar to the query compound have been synthesized as ligands of the histamine H4 receptor (H4R). These ligands, including various 2-aminopyrimidines, were developed through SAR studies optimizing potency. Some optimized compounds demonstrated potent in vitro activity and showed potential as anti-inflammatory agents in animal models and for antinociceptive activity in pain models, indicating the role of H4R antagonists in pain management (Altenbach et al., 2008).
Radioligands for Imaging
Another research avenue includes the development of novel series of compounds as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with positron emission tomography (PET). Compounds designed with a fluorine atom allow for labeling with fluorine-18, facilitating in vivo imaging. Such developments underscore the importance of specific structural features for radiolabeling and imaging applications, which might be relevant for the query compound's structural analogs (Dollé et al., 2008).
Adenosine Receptor Affinity
Research on amino derivatives of certain structural classes, such as 1,2,3-triazolo[4,5-d]pyrimidines, has shown significant affinity and selectivity for adenosine A1 receptors. The modification of substituents has led to compounds with high activity for A1 receptors, suggesting potential applications in drug development targeting these receptors (Betti et al., 1999).
Anticonvulsant Agents
Benzothiazole derivatives have been synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant potency in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) seizures test, with better protective index values than standard drugs, suggesting potential for the development of new anticonvulsant agents (Liu et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2S/c1-25-9-11-26(12-10-25)27-18-4-2-3-17(18)20(24-21(27)29)30-14-19(28)23-13-15-5-7-16(22)8-6-15/h5-8H,2-4,9-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXNMPKRIUMZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2570969.png)

![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2570972.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2570977.png)
![5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570979.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2570980.png)

![6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2570983.png)


![4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide](/img/structure/B2570988.png)

